molecular formula C24H24N6O B3047086 Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)- CAS No. 1351596-79-6

Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-

Cat. No.: B3047086
CAS No.: 1351596-79-6
M. Wt: 412.5
InChI Key: OHIUFZCPBHMEOV-UHFFFAOYSA-N
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Description

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl-, is a heterocyclic compound featuring a methanone core linked to a piperidinyl group substituted with a phenylimidazole moiety and a phenyltriazole group.

Properties

IUPAC Name

[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(22-17-26-30(27-22)21-9-5-2-6-10-21)28-14-11-19(12-15-28)18-29-16-13-25-23(29)20-7-3-1-4-8-20/h1-10,13,16-17,19H,11-12,14-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIUFZCPBHMEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116115
Record name Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351596-79-6
Record name Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351596-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazole ring through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The triazole ring can be introduced via a click reaction between an azide and an alkyne . The final step involves the coupling of the imidazole and triazole intermediates with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the imidazole formation, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Both the imidazole and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute hydrogen atoms on the rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield primary or secondary amines.

Scientific Research Applications

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions or interact with enzyme active sites, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Methanone + piperidinyl Phenylimidazole, phenyltriazole Under investigation -
Daridorexant (ACT-541468) Methanone + pyrrolidinyl Chloro-methylbenzoimidazole, methoxy-triazolylphenyl Orexin receptor antagonist (FDA-approved)
(4-Ethoxynaphthalen-1-yl)(Phenyl)Methanone (3h) Aryl-naphthyl methanone Ethoxy-naphthyl, phenyl Herbicidal activity
2-[2-(1H-Imidazol-1-yl)ethyl]-1-piperidinyl}{1-[2-(trifluoromethyl)benzyl]-1H-triazol-4-yl}methanone Methanone + piperidinyl Trifluoromethylbenzyl, imidazole Unspecified bioactivity
(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7-nitro-1H-benzimidazol-2-yl)(phenyl)methanone Methanone + benzimidazole Dioxolane-methyl, nitro, phenyl Synthetic intermediate

Key Observations :

  • The target compound shares structural similarities with daridorexant, particularly in the methanone core and triazole/imidazole motifs. However, daridorexant’s pyrrolidinyl group and chloro-methylbenzoimidazole substituent enhance its pharmacokinetic profile, enabling blood-brain barrier penetration .
  • Unlike herbicidal aryl-naphthyl methanones (e.g., compound 3h), the target compound’s piperidinyl and aromatic substituents may favor neurological or anti-infective applications .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Stability Comparison
Compound Bioactivity Solubility Thermal Stability Reference
Target Compound Not reported Likely low (lipophilic) Unreported -
Daridorexant High oral bioavailability in rats/dogs Moderate Stable up to 250°C
Aryl-Naphthyl Methanone (3h) Herbicidal at 0.75 mmol/m² Low (crystalline) Decomposes at >200°C
Compound in Unreported Unreported Likely high (CF₃ group)

Key Observations :

  • The target compound’s phenyl groups may reduce solubility compared to daridorexant’s methoxy and chloro substituents, which balance lipophilicity and polarity .
  • Thermal stability of methanone derivatives varies: notes decomposition temperatures >200°C for structurally stabilized analogues, suggesting the target compound may require formulation enhancements for practical use .

Structural Insights from Crystallography

  • The SHELX software suite () is widely used for refining small-molecule structures, including methanone derivatives. If the target compound’s structure was resolved via SHELXL, its bond lengths and angles can be compared to daridorexant or herbicidal methanones for conformational analysis .

Biological Activity

Overview

Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl-, is a complex organic compound characterized by the presence of both imidazole and triazole rings. These structural motifs are widely recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, biological applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring connected to both an imidazole and a triazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Imidazole Ring : This is often achieved through the reaction of an aromatic aldehyde with o-phenylenediamine.
  • Triazole Formation : The triazole ring can be synthesized using 1,3-dipolar cycloaddition reactions involving azides and alkenes or alkynes.

Anticancer Activity

Research has indicated that derivatives of imidazole and triazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that synthesized imidazole-triazole hybrids were screened against various cancer cell lines such as Caco-2 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results showed promising IC50 values ranging from 0.38μM0.38\,\mu M to 30.41μM30.41\,\mu M across different compounds, with some derivatives demonstrating potency comparable to standard treatments like doxorubicin .
CompoundCell LineIC50 Value (µM)
4kMCF-70.38
4dCaco-24.67
4eHeLa30.41

Enzyme Inhibition

Methanone derivatives have also been investigated for their potential as enzyme inhibitors:

  • Enzyme Targeting : The compound may act as a modulator for various enzymes involved in cancer progression and inflammation. The presence of the imidazole ring is particularly noted for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Case Studies

  • Study on Anticancer Activity : A detailed investigation into the anticancer effects of imidazole-triazole hybrids revealed that compounds with specific substituents on the aromatic rings exhibited enhanced cytotoxicity against MCF-7 cells. The study highlighted structure–activity relationships (SAR), indicating that lipophilic side chains contribute significantly to increased potency .
  • Antimicrobial Properties : Other studies have explored the antimicrobial activity of similar compounds, demonstrating effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-

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